2-(4-hydroxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
The compound is a derivative of quinazolinone, a class of organic compounds known for their wide range of biological activities. Quinazolinones and their derivatives have been studied for their potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For instance, the Biginelli reaction is a three-component, one-pot synthesis method that’s commonly used to produce 3,4-dihydropyrimidin-2(1H)-ones .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving the compound can be studied using various spectroscopic techniques. For instance, absorption-emission characteristics can be studied as a function of pH .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound’s solubility, melting point, boiling point, and spectral data can be obtained .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-16-12-10-14(11-13-16)19-21-18-9-5-4-8-17(18)20(24)22(19)15-6-2-1-3-7-15/h1-13,19,21,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCTNARJASYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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